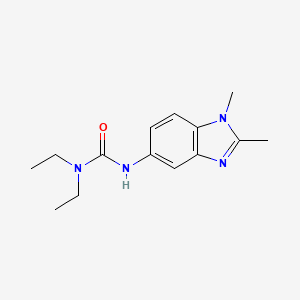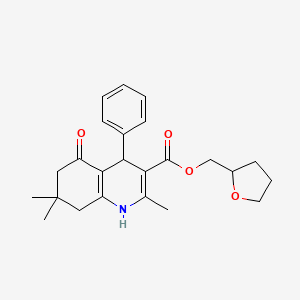
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea, also known as DBU, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a white crystalline solid with a molecular formula of C13H20N4O, and a molecular weight of 252.33 g/mol. DBU is used in a wide range of research fields, including organic chemistry, biochemistry, and pharmacology, due to its unique properties and mechanism of action.
Mécanisme D'action
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea acts as a strong nucleophilic base due to the presence of the benzimidazole ring in its structure. It readily accepts protons from acidic molecules, such as carboxylic acids, and forms stable complexes with them. This compound is also known to act as a Lewis base, due to the presence of the urea group in its structure. This allows it to form stable complexes with Lewis acids, such as metal ions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in relation to its use as a base catalyst in organic chemistry reactions. It has been shown to increase the rate and yield of various reactions, particularly those involving carboxylic acids and other acidic molecules. This compound has also been shown to have some antimicrobial properties, although further research is needed to fully understand its mechanism of action in this regard.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea has a number of advantages as a base catalyst in organic chemistry reactions. It is a highly efficient catalyst, and can often be used in small quantities to achieve high yields and reaction rates. This compound is also relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, this compound can also be quite toxic, and care should be taken when handling it. It is also not suitable for all types of reactions, particularly those involving highly reactive or unstable molecules.
Orientations Futures
There are a number of potential future directions for research on N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea. One area of interest is the development of new synthetic methods using this compound as a base catalyst. Researchers are also exploring the use of this compound in new areas, such as electrochemical reactions and materials science. There is also potential for further research into the antimicrobial properties of this compound, and its potential use as a therapeutic agent in the treatment of infectious diseases. Overall, this compound is a highly versatile and useful chemical compound that has a wide range of applications in scientific research.
Méthodes De Synthèse
The synthesis of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea involves the reaction of 1,2-dimethyl-1H-benzimidazole with diethylcarbamoyl chloride in the presence of a base catalyst, such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea has been extensively used in scientific research due to its unique properties and mechanism of action. It is commonly used as a base catalyst in organic chemistry reactions, particularly in the synthesis of peptides and other complex organic molecules. This compound has also been used as a ligand in coordination chemistry, and as a mediator in electrochemical reactions.
Propriétés
IUPAC Name |
3-(1,2-dimethylbenzimidazol-5-yl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-5-18(6-2)14(19)16-11-7-8-13-12(9-11)15-10(3)17(13)4/h7-9H,5-6H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQBMZNKUXQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC2=C(C=C1)N(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)
![N-isopropyl-2-(4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide](/img/structure/B5186397.png)



![1-(3-acetylbenzyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5186409.png)



![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)